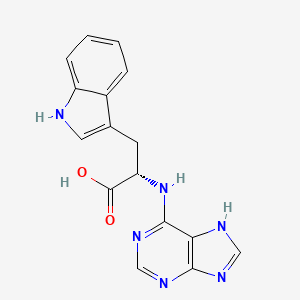

N-9H-purin-6-yl-L-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-9H-purin-6-yl-L-tryptophan” is a chemical compound with the CAS Number: 1173674-58-2 . Its molecular formula is C16H14N6O2 and it has a molecular weight of 322.33 . The IUPAC name for this compound is (2S)-3-(1H-indol-3-yl)-2-(9H-purin-6-ylamino)propanoic acid .

Molecular Structure Analysis

The InChI code for “N-9H-purin-6-yl-L-tryptophan” is 1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“N-9H-purin-6-yl-L-tryptophan” has a molecular weight of 322.321 and a density of 1.6±0.1 g/cm3 . Its boiling point is 809.5±65.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antimycobacterial Agents

N-9H-purin-6-yl-L-tryptophan: derivatives have been studied for their potential as antimycobacterial agents. These compounds have shown moderate activity against the laboratory strain of Mycobacterium tuberculosis H37Rv , with minimum inhibitory concentrations (MIC) ranging from 3.1–6.25 μg/mL . The synthesis of these purine conjugates with natural amino acids represents a promising direction in the search for novel therapeutic agents.

Antitumor Activity

Research has indicated that certain derivatives of N-9H-purin-6-yl-L-tryptophan exhibit antitumor properties. These compounds have been evaluated on cancer cell models, showing initial cytotoxic activity and the potential to induce apoptosis and decrease cell proliferation . This suggests a promising avenue for the development of new cancer treatments.

Pharmacological Applications

Purine derivatives, including those related to N-9H-purin-6-yl-L-tryptophan , have a variety of pharmacological applications. They have been reported to be highly active against viruses such as herpes, HIV, hepatitis C, and influenza . Additionally, they have shown antitumor and antimycobacterial effects, highlighting their broad therapeutic potential.

Synthesis of Dipeptides

The compound has been used in the synthesis of novel N-(purin-6-yl)dipeptides . These dipeptides, containing the terminal fragment of (S)-glutamic acid, are synthesized through routes that minimize racemization of the chiral center, which is crucial for maintaining the efficacy of the resulting compounds .

Water-soluble Prodrugs

N-9H-purin-6-yl-L-tryptophan: derivatives have been used to create water-soluble prodrugs. These prodrugs enhance the solubility and bioavailability of the parent compound, making them more effective for in vivo experiments and potential clinical applications .

Chemical Synthesis Research

The compound plays a role in chemical synthesis research, particularly in the study of stereochemical aspects. It is involved in the synthesis of purine conjugates with natural amino acids, which is a key area of research for developing new therapeutic agents .

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAZDIDTEUPDLX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-9H-purin-6-yl-L-tryptophan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)

![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)

![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)